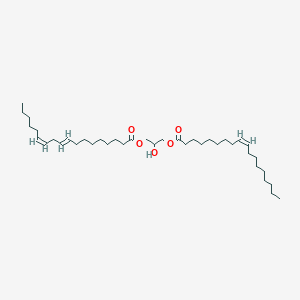
t-Boc-N-amido-PEG10-Azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
t-Boc-N-amido-PEG10-Azide: is a bifunctional polyethylene glycol (PEG) derivative featuring a tert-butyloxycarbonyl (t-Boc) protected amine group at one end and an azide moiety at the other. This compound is widely used in various fields due to its ability to increase solubility in aqueous media and its reactivity in Click Chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-amido-PEG10-Azide typically involves the following steps:
Protection of the Amine Group: The amine group is protected using a tert-butyloxycarbonyl (t-Boc) group under mild acidic conditions.
PEGylation: The protected amine is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: t-Boc-N-amido-PEG10-Azide undergoes various chemical reactions, including:
Click Chemistry: Reacts with alkyne, BCN, and DBCO to form stable triazole linkages.
Deprotection: The t-Boc group can be deprotected under mild acidic conditions to form the free amine.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction with alkynes.
Deprotection: Mild acidic conditions, such as trifluoroacetic acid (TFA), are used for deprotection.
Major Products:
Triazole Linkages: Formed from Click Chemistry reactions.
Free Amine: Formed after deprotection of the t-Boc group.
Applications De Recherche Scientifique
t-Boc-N-amido-PEG10-Azide is utilized in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of t-Boc-N-amido-PEG10-Azide involves its reactivity in Click Chemistry and its ability to increase solubility in aqueous media. The azide group reacts with alkynes to form stable triazole linkages, while the t-Boc group protects the amine during synthesis and can be deprotected under mild acidic conditions to form the free amine .
Comparaison Avec Des Composés Similaires
t-Boc-N-amido-PEG5-Azide: Similar structure but with a shorter PEG chain.
t-Boc-N-amido-PEG10-Propargyl: Contains a propargyl group instead of an azide.
Uniqueness: t-Boc-N-amido-PEG10-Azide is unique due to its longer PEG chain, which enhances solubility and stability in aqueous media, and its azide group, which allows for efficient Click Chemistry reactions .
Propriétés
Formule moléculaire |
C27H54N4O12 |
|---|---|
Poids moléculaire |
626.7 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C27H54N4O12/c1-27(2,3)43-26(32)29-4-6-33-8-10-35-12-14-37-16-18-39-20-22-41-24-25-42-23-21-40-19-17-38-15-13-36-11-9-34-7-5-30-31-28/h4-25H2,1-3H3,(H,29,32) |
Clé InChI |
YBOUOULSSCFNPI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[[(E)-[2-[[(2R)-2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxy-4-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3,3-dimethylbutanoyl]amino]-1,2-diamino-3-carboxypropylidene]amino]-aminomethylidene]-dimethylazanium](/img/structure/B13719911.png)
![[3-Nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719917.png)

![(5-Bromo-2-chloro-4-pyrimidinyl)-1-({[2-(trimethylsilyl)ethyl]oxy}methyl)-1h-indazol-4-amine](/img/structure/B13719941.png)


![[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B13719953.png)

![(5-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719956.png)
![(3,5-Dichloro-4-methoxyphenyl)(1,1-dioxidobenzo[d]isothiazol-2(3H)-yl)methanone](/img/structure/B13719961.png)


